molecular formula C31H28N2O5 B11612954 N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide

N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide

Cat. No.: B11612954
M. Wt: 508.6 g/mol
InChI Key: WWYQULSJQCVGDE-UHFFFAOYSA-N
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Description

N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide is a complex organic compound that features a benzamide core with ethoxy and benzoyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of Benzoyl Derivatives: The initial step involves the benzoylation of aniline derivatives using benzoyl chloride in the presence of a base such as pyridine.

    Amidation Reaction: The benzoylated product is then subjected to amidation with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the intermediate with 4-ethoxybenzoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-Benzoyl-2-(4-methoxybenzamido)phenyl]-4-methoxybenzamide
  • N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-methoxybenzamide

Uniqueness

N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of ethoxy groups enhances its solubility and potential interactions with biological targets.

Properties

Molecular Formula

C31H28N2O5

Molecular Weight

508.6 g/mol

IUPAC Name

N-[4-benzoyl-2-[(4-ethoxybenzoyl)amino]phenyl]-4-ethoxybenzamide

InChI

InChI=1S/C31H28N2O5/c1-3-37-25-15-10-22(11-16-25)30(35)32-27-19-14-24(29(34)21-8-6-5-7-9-21)20-28(27)33-31(36)23-12-17-26(18-13-23)38-4-2/h5-20H,3-4H2,1-2H3,(H,32,35)(H,33,36)

InChI Key

WWYQULSJQCVGDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OCC

Origin of Product

United States

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